Methyl 3-nitro-1-naphthoate
Overview
Description
- Methyl 3-nitro-1-naphthoate (CAS Number: 13772-63-9) is an organic compound with the linear formula C12H9NO4. It is a naphthoate derivative containing a nitro group.
- Molecular Weight : 231.20 g/mol
- MDL Number : MFCD00085480
Synthesis Analysis
- The synthesis of Methyl 3-nitro-1-naphthoate involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols.
- The reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step of acenaphthoquinone and 1,3-diketones, followed by H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature.
Molecular Structure Analysis
- Linear Formula: C12H9NO4
- Boiling Point : Not specified
- InChI Key : QFUDSCNJHFVWIB-UHFFFAOYSA-N
- Pubchem ID : 260948
Chemical Reactions Analysis
- The synthesis involves the addition of acenaphthoquinone to 1,3-diketones, followed by oxidative cleavage of vicinal diols.
- The alcohols play a dual role as both the reaction solvent and nucleophile.
Physical And Chemical Properties Analysis
- Solubility : Practically insoluble (0.035 g/L) at 25°C.
Scientific Research Applications
Photophysical Properties in Microenvironments
- Enhancement of Photophysical Properties : Methyl 3-nitro-1-naphthoate, when investigated in different microenvironments like micelles and niosomes, shows enhanced absorption and fluorescence intensity. This suggests its utility in photophysical studies and potential applications in materials science (Wang et al., 2016).
Chemical and Electronic Properties
- Dipole Moments and Conformational Analysis : The dipole moments of methyl 1-naphthoates, including those substituted with a nitro group, provide insights into the conformation of the carboxyl group and its rotational isomerism. This information is crucial for understanding the chemical behavior and reactivity of these compounds (Fujita et al., 1967).
- UV Absorption Spectra : The UV absorption spectra of substituted 1-naphthoic acids, including those with nitro groups, reveal the electronic transitions between molecular orbitals. This knowledge is key to applications in spectroscopy and the development of electronic materials (Fujita et al., 1966).
Applications in Organic Chemistry
- Nitrosation and Antiviral Activities : Studies on nitrosation of phenolic substrates, including naphthols, show the production of p-quinone monooximes, which exhibit antiviral activities. This suggests potential pharmaceutical applications of these derivatives (Ishikawa et al., 1996).
- Methylamination in Organic Synthesis : Methyl 3-nitro-1-naphthoate's derivatives are explored in methylamination reactions, providing valuable insights into the synthesis of nitro compounds. This is significant for developing new synthetic routes in organic chemistry (Woźniak et al., 1997).
Safety And Hazards
Warning (H302 - Harmful if swallowed)
Future Directions
- Further research could explore the potential applications of naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties in various fields such as biology, medicine, and materials science.
properties
IUPAC Name |
methyl 3-nitronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDSCNJHFVWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293887 | |
Record name | methyl 3-nitro-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-1-naphthoate | |
CAS RN |
13772-63-9 | |
Record name | 13772-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-nitro-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-nitronaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.